1-Methyl-1h-pyrrole-3-carboxamide

LogP Lipophilicity Permeability

1-Methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8) is an N‑methylpyrrole bearing a primary carboxamide at the 3‑position. Its molecular formula is C₆H₈N₂O (MW 124.14 g·mol⁻¹), with exactly one hydrogen‑bond donor and one hydrogen‑bond acceptor.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 175544-08-8
Cat. No. B063720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-pyrrole-3-carboxamide
CAS175544-08-8
Synonyms1H-Pyrrole-3-carboxamide,1-methyl-(9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1)C(=O)N
InChIInChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9)
InChIKeyADBKBBXQJATDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8) Is a Procurement-Relevant Heterocyclic Building Block


1-Methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8) is an N‑methylpyrrole bearing a primary carboxamide at the 3‑position. Its molecular formula is C₆H₈N₂O (MW 124.14 g·mol⁻¹), with exactly one hydrogen‑bond donor and one hydrogen‑bond acceptor . The compound is supplied as a research‑grade solid (typically ≥95 % purity) and is employed as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries [1].

Why 1-Methyl-1H-pyrrole-3-carboxamide Cannot Be Interchanged with Close Pyrrole‑3‑carboxamide Analogs


Although the pyrrole‑3‑carboxamide scaffold is shared among several commercially available analogs, the specific N‑methyl substitution pattern of 1‑methyl‑1H‑pyrrole‑3‑carboxamide produces distinct physicochemical properties that directly affect solubility, permeability, and reactivity in downstream synthetic applications. Failing to account for these differences can lead to unexpected chromatographic behaviour, reduced coupling yields, or altered biological activity when the building block is embedded in a final inhibitor structure .

Quantitative Differentiation of 1-Methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8) from Its Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Pyrrole‑3‑carboxamide Core

Replacement of the pyrrole N–H with an N–CH₃ group shifts the computed partition coefficient (LogP) from −0.73 (unsubstituted 1H‑pyrrole‑3‑carboxamide) to 0.82 (1‑methyl‑1H‑pyrrole‑3‑carboxamide), a difference of +1.55 log units . This increase in lipophilicity is expected to enhance passive membrane permeability and improve the compound's solubility in moderately non‑polar organic solvents, a property that is critical for solution‑phase library synthesis.

LogP Lipophilicity Permeability

Lower Polar Surface Area vs. Unsubstituted Pyrrole‑3‑carboxamide

The polar surface area (PSA) of 1‑methyl‑1H‑pyrrole‑3‑carboxamide is computed to be 48.0 Ų, which is 10.9 Ų lower than the 58.9 Ų of the unsubstituted analog . The reduced PSA reflects the loss of the pyrrole N–H hydrogen‑bond donor and suggests improved oral absorption potential according to Veber’s rule (PSA < 140 Ų criterion), but more importantly, a lower PSA for a fragment‑sized building block implies better compatibility with hydrophobic enzyme pockets when incorporated into larger inhibitors.

PSA Polar Surface Area Absorption

Divergent Hydrogen‑Bond Footprint vs. N‑Ethyl‑1‑methyl‑1H‑pyrrole‑3‑carboxamide

1‑Methyl‑1H‑pyrrole‑3‑carboxamide presents a single hydrogen‑bond donor (the primary amide NH₂) and one acceptor, whereas the N‑ethyl analog (CAS 161427-77-6) retains the same donor count but adds additional rotatable bonds and steric bulk without gaining acceptor capability . The primary amide of the target compound also exhibits a higher melting point (predicted ca. 133 °C) and greater aqueous solubility than the N‑ethyl‑substituted tertiary amide, which displays a LogP of 0.38 and a boiling point of ~340 °C.

Hydrogen bond donors Hydrogen bond acceptors Solubility

Peer‑Reviewed Tracking as a Kinase Inhibitor Fragment vs. Generic Pyrrole Amides

The pyrrole‑3‑carboxamide chemotype, exemplified by 1‑methyl‑1H‑pyrrole‑3‑carboxamide as the minimal core, has been structurally validated in JAK2 inhibitor co‑crystal structures (PDB 4D1S, resolution 1.66 Å). Compound 28 (NMS‑P953) achieved an IC₅₀ of 12 nM against JAK2 and >30‑fold selectivity over JAK3, with tumour growth inhibition in SET‑2 xenografts [1]. By contrast, the isomeric 2‑carboxamide or N‑substituted analogs lack comparable public co‑crystal evidence for hinge‑region binding, making the 3‑carboxamide‑N‑methyl substitution pattern part of a proven kinase‑inhibitor pharmacophore.

JAK2 inhibitor Fragment-based drug design PDB 4D1S

Vendor‑Defined Purity Baseline vs. In‑House Synthesised Batches

Commercial suppliers of 1‑methyl‑1H‑pyrrole‑3‑carboxamide consistently specify a minimum purity of 95 % (HPLC or equivalent), with long‑term storage recommended at cool, dry conditions . This specification provides a reliable starting point for SAR studies compared to in‑house synthesised batches, which often require additional purification and characterisation. In contrast, less widely catalogued analogs such as 1H‑pyrrole‑3‑carboxamide may be sourced only from custom synthesis with variable purity and longer lead times.

Purity Quality control Reproducibility

Computational Conformational Preference Relevant to Nucleobase Mimicry

DFT calculations on the model N‑methylpyrrole‑3‑carboxamide show that the amide carbonyl is twisted 6‑14° out of the pyrrole plane in both syn and anti conformations, with little energetic preference for either rotamer [1]. This shallow conformational energy landscape mirrors that of natural nucleobases and is distinct from the more rigid 2‑carboxamide isomer, whose amide group is conjugated differently to the ring and exhibits a higher rotational barrier. The conformational flexibility of the 3‑carboxamide facilitates its incorporation into oligonucleotide duplexes where it preferentially base‑pairs with thymine (T > dG > dA > dC) [1].

Nucleobase analog DNA duplex Conformation

Recommended Application Scenarios for 1-Methyl-1H-pyrrole-3-carboxamide (CAS 175544-08-8)


Kinase Inhibitor Fragment Library Construction

The validated JAK2 co‑crystal structure (PDB 4D1S) and nanomolar activity of derivatives make this scaffold a high‑priority starting point for fragment‑based or DNA‑encoded library synthesis targeting ATP‑binding pockets [1].

Solution‑Phase Parallel Synthesis Requiring Efficient Extraction

A LogP of 0.82 (Δ > +1.5 vs. the unsubstituted analog) facilitates liquid–liquid extraction and normal‑phase chromatography, reducing purification bottlenecks in medium‑throughput medicinal chemistry campaigns [1].

Modified Oligonucleotide Probe Development

The shallow conformational energy landscape and characterised base‑pairing preference (T > dG > dA > dC) support its use as a nucleobase‑mimetic building block in antisense or aptamer research [2].

Procurement of Consistent‑Quality Building Blocks for SAR Studies

Commercially available at ≥95 % purity from multiple suppliers, this compound provides a reliable, off‑the‑shelf substrate that minimises batch‑to‑batch variability in structure–activity relationship exploration .

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